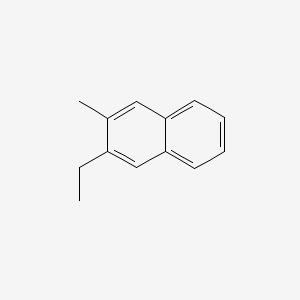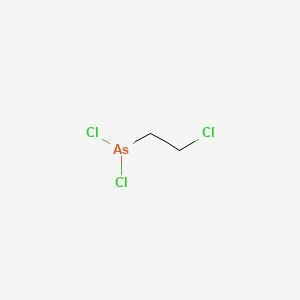
(E)-(1-ethylpyrrolidin-2-ylidene)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(1-ethylpyrrolidin-2-ylidene)methanamine is an organic compound that features a pyrrolidine ring with an ethylidene substituent at the second position and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-ethylpyrrolidin-2-ylidene)methanamine typically involves the reaction of pyrrolidine with ethylidene derivatives under controlled conditions. One common method includes the use of ethylidene chloride and pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(1-ethylpyrrolidin-2-ylidene)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of N-ethylpyrrolidine-2-one.
Reduction: Formation of N-ethylpyrrolidine.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(E)-(1-ethylpyrrolidin-2-ylidene)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-(1-ethylpyrrolidin-2-ylidene)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-(1-methylpyrrolidin-2-ylidene)methanamine
- (E)-(1-propylpyrrolidin-2-ylidene)methanamine
- (E)-(1-butylpyrrolidin-2-ylidene)methanamine
Uniqueness
(E)-(1-ethylpyrrolidin-2-ylidene)methanamine is unique due to its specific ethylidene substituent, which imparts distinct chemical and physical properties compared to its analogs
Propriétés
Formule moléculaire |
C7H14N2 |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(E)-(1-ethylpyrrolidin-2-ylidene)methanamine |
InChI |
InChI=1S/C7H14N2/c1-2-9-5-3-4-7(9)6-8/h6H,2-5,8H2,1H3/b7-6+ |
Clé InChI |
NWTDBNPDNBPRAT-VOTSOKGWSA-N |
SMILES isomérique |
CCN\1CCC/C1=C\N |
SMILES canonique |
CCN1CCCC1=CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-4,8-diene-8-carbaldehyde](/img/structure/B13816036.png)

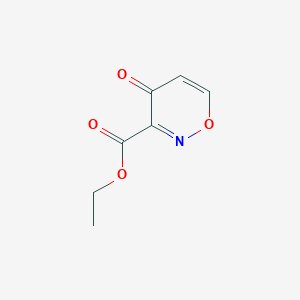
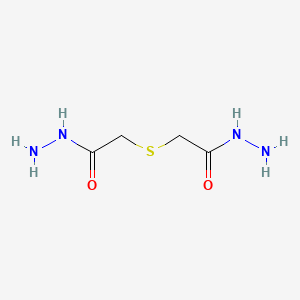
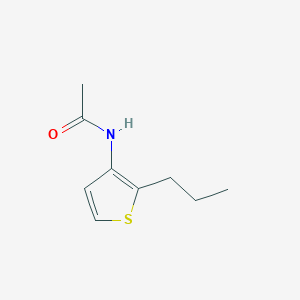

![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)

![2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide](/img/structure/B13816080.png)

![1-Bicyclo[4.1.0]hept-7-yl-1-pentanone](/img/structure/B13816107.png)

